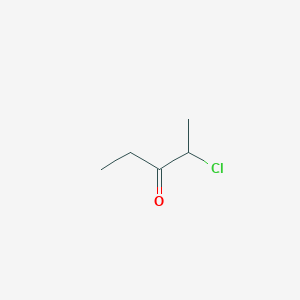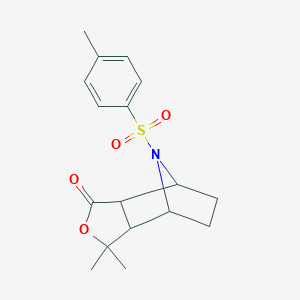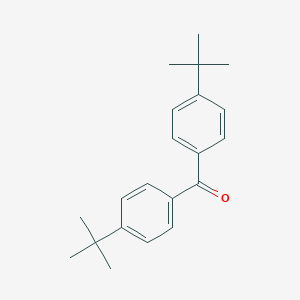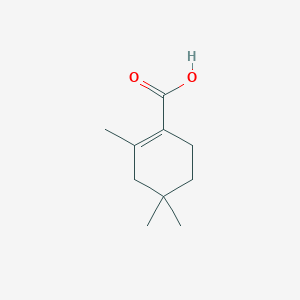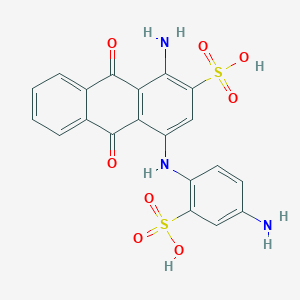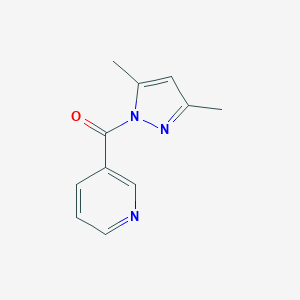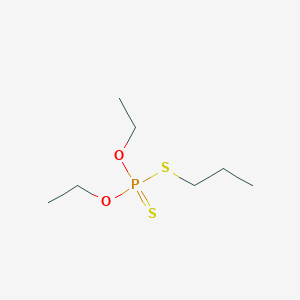![molecular formula C11H16O3Si B101134 Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 18001-14-4](/img/structure/B101134.png)
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound that is commonly used in scientific research. It is a derivative of benzoic acid, which is a widely used preservative in the food industry. The compound has a number of interesting properties that make it useful in a variety of applications.
Mechanism Of Action
The mechanism of action of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is not well understood. However, it is thought to act as a protecting group for carboxylic acids and alcohols. This means that it can be used to selectively protect certain functional groups in a molecule, allowing other reactions to occur without interfering with those functional groups.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester. However, it is not believed to have any significant toxic effects on humans or animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester in lab experiments is its ability to selectively protect certain functional groups in a molecule. This allows for more efficient and targeted synthesis reactions. However, the compound is not very soluble in water, which can limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester. One area of interest is in the development of new synthesis reactions that use the compound as a protecting group. Another area of interest is in the use of the compound in GC-MS analysis, where it could be used to improve the detection of certain organic compounds. Finally, there is potential for the compound to be used in the development of new drugs or other therapeutic agents.
Synthesis Methods
The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester involves the reaction of benzoic acid with trimethylsilyl chloride and then with methanol. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Scientific Research Applications
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has a number of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, where it is used to protect carboxylic acids and alcohols. It is also used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of organic compounds.
properties
CAS RN |
18001-14-4 |
|---|---|
Product Name |
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester |
Molecular Formula |
C11H16O3Si |
Molecular Weight |
224.33 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H,1-4H3 |
InChI Key |
WYRJFTUIUJWTAZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



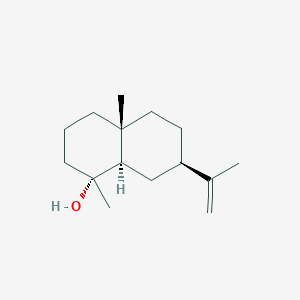
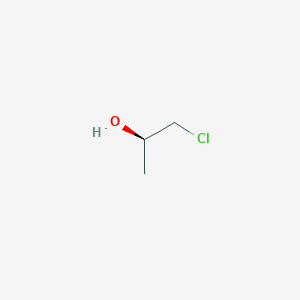
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
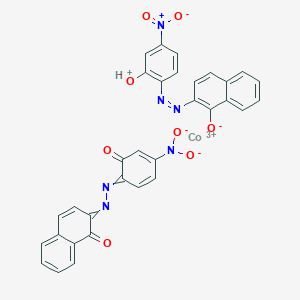
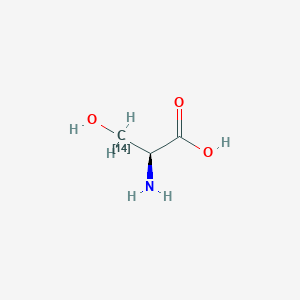
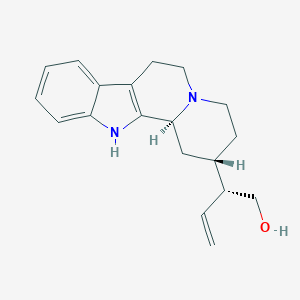
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
